CBP/p300-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBP/p300-IN-14 is a small molecule inhibitor that targets the CREB-binding protein (CBP) and p300, which are paralogous lysine acetyltransferases. These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins. This compound has emerged as a significant compound in cancer research due to its ability to inhibit the acetyltransferase activity of CBP and p300, thereby affecting various signaling pathways involved in tumor growth and progression .
Preparation Methods
The synthesis of CBP/p300-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary between different research groups and industrial manufacturers .
Chemical Reactions Analysis
CBP/p300-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
CBP/p300-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CBP and p300 in gene regulation and epigenetic modifications.
Biology: Employed in research to understand the mechanisms of transcriptional regulation and chromatin remodeling.
Medicine: Investigated for its potential therapeutic applications in treating cancers, such as prostate and breast cancer, by inhibiting the acetyltransferase activity of CBP and p300.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CBP and p300
Mechanism of Action
CBP/p300-IN-14 exerts its effects by binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histone and non-histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include transcription factors and other proteins involved in cell cycle regulation, apoptosis, and DNA repair. The pathways affected by this compound are critical for tumor growth and progression, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
CBP/p300-IN-14 is unique in its ability to specifically inhibit the acetyltransferase activity of both CBP and p300. Similar compounds include:
CCS1477: Another inhibitor targeting the bromodomain of CBP and p300, used in cancer research.
Salicylate and Diflunisal: These compounds also inhibit CBP and p300 but are primarily known for their anti-inflammatory properties.
Other CBP/p300 inhibitors: Various other small molecules have been developed to target the acetyltransferase activity of CBP and p300, each with unique properties and potential therapeutic applications
This compound stands out due to its specificity and potency in inhibiting CBP and p300, making it a valuable tool in both research and therapeutic contexts.
Biological Activity
CBP/p300-IN-14 is a potent small molecule inhibitor targeting the histone acetyltransferase (HAT) activity of CBP (CREB-binding protein) and p300, which are critical regulators of gene transcription and involved in various biological processes, including tumorigenesis. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of CBP and p300
CBP and p300 are transcriptional coactivators that facilitate the acetylation of histones and non-histone proteins, influencing gene expression. They are implicated in numerous cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is associated with various cancers, making them attractive targets for therapeutic intervention.
This compound inhibits the HAT activity of CBP and p300 with a reported IC50 value of 3.3 nM . This inhibition leads to decreased acetylation of histones, particularly H3K27ac, which is crucial for the transcriptional activation of oncogenes. The compound has shown efficacy in reducing cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent.
Inhibition of Tumor Growth
Studies have demonstrated that this compound effectively inhibits the growth of multiple tumor cell lines. For instance:
- Cell Line Studies : In estrogen receptor-positive breast cancer MCF-7 cells, treatment with this compound resulted in a significant reduction in ER-mediated gene transcription and suppression of cancer-related gene signatures .
- Mechanistic Insights : The inhibitor was found to mimic the effects of p300 knockdown via siRNA, indicating its ability to disrupt the normal function of these coactivators .
Synergistic Effects with Other Treatments
The combination of CBP/p300 inhibitors with other therapeutic modalities has shown promising results:
- Chemotherapy Enhancement : Preclinical models indicate that CBP/p300 inhibitors can enhance the efficacy of traditional chemotherapy and radiotherapy by overcoming drug resistance mechanisms .
- Combination Therapies : When used alongside BET bromodomain inhibitors or epigenetic agents, this compound exhibited substantial anticancer effects in mouse models .
Data Table: Summary of Biological Activity
Study | Cell Line | IC50 (nM) | Effect |
---|---|---|---|
MCF-7 (Breast Cancer) | MCF-7 | 3.3 | Inhibited ER-mediated transcription |
AML Models | MV4;11 | Low nanomolar | Induced degradation of CBP/p300 |
Combination with BET Inhibitors | Various Tumor Cells | N/A | Enhanced anticancer efficacy |
Case Studies
- Acute Myeloid Leukemia (AML) : The development of cereblon-recruiting PROTACs based on this compound demonstrated significant antitumor activity in AML xenograft models, achieving tumor growth inhibition rates over 90% . These findings suggest that targeting CBP/p300 can be an effective strategy in hematological malignancies.
- Breast Cancer Models : In preclinical studies involving breast cancer models, this compound not only inhibited tumor growth but also altered the expression profiles associated with cancer progression, indicating its potential as a novel therapeutic agent .
Properties
IUPAC Name |
1-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-6-(4-methyl-2-oxopiperazin-1-yl)isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F2N7O2/c1-33-30(41)25-13-19-11-21(38-10-9-36(2)17-27(38)40)6-7-22(19)29(35-25)39-8-4-5-18-12-23(20-15-34-37(3)16-20)24(28(31)32)14-26(18)39/h6-7,11-16,28H,4-5,8-10,17H2,1-3H3,(H,33,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFRDAUFBFNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C2C=CC(=CC2=C1)N3CCN(CC3=O)C)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F2N7O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.